molecular formula C17H18N2O6 B2459756 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide CAS No. 521313-28-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide

Cat. No.: B2459756
CAS No.: 521313-28-0
M. Wt: 346.339
InChI Key: YZDUQGVCABDIDJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide is a small molecule with the CAS Registry Number 521313-28-0 and a molecular weight of 346.33 g/mol . It is supplied with a high purity level of 95% or higher, making it suitable for rigorous laboratory investigations . Chemically, it features a benzamide core structure substituted with a 2-hydroxy-5-nitro group and an N-linked 2-(3,4-dimethoxyphenyl)ethyl chain, as represented by the molecular formula C17H18N2O6 . While specific biological data for this exact molecule is limited in the public domain, its structural features are of significant interest in medicinal chemistry. The nitrocatechol moiety (2-hydroxy-5-nitro substitution) is a recognized pharmacophore in the development of potent inhibitors for enzymes like Catechol-O-methyltransferase (COMT) . Furthermore, structurally similar N-benzamide compounds incorporating the 3,4-dimethoxyphenethyl group have been investigated in pharmaceutical research for various therapeutic targets, indicating the potential of this compound as a valuable chemical scaffold or building block in drug discovery efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-24-15-6-3-11(9-16(15)25-2)7-8-18-17(21)13-10-12(19(22)23)4-5-14(13)20/h3-6,9-10,20H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDUQGVCABDIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This two-step protocol involves:

  • Carboxylic acid activation : 2-Hydroxy-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
    $$
    \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
    $$
  • Amide coupling : The acyl chloride reacts with 3,4-dimethoxyphenethylamine in anhydrous dichloromethane (DCM) under nitrogen.

Optimized Protocol

Parameter Specification Source
Activation SOCl₂ (2.5 eq), reflux, 2 h
Coupling solvent Anhydrous DCM, 0°C → room temperature
Base Triethylamine (3.0 eq)
Workup 5% HCl wash, NaHCO₃ neutralization
Purification Silica gel chromatography (EtOAc/Hex)
Yield 82–85%

Advantages :

  • High reproducibility due to well-characterized intermediates.
  • Scalable to multi-gram quantities.

Limitations :

  • SOCl₂ requires careful handling (corrosive, moisture-sensitive).
  • Column chromatography increases purification time.

Carbodiimide-Based Coupling

EDCI/DMAP Protocol

Adapted from combretastatin analog synthesis, this one-pot method uses:

  • EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as coupling agent.
  • DMAP (4-dimethylaminopyridine) as acyl transfer catalyst.

Reaction equation :
$$
\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{EDCI, DMAP}} \text{RCONHR'} + \text{urea byproduct}
$$

Detailed Procedure

Step Conditions Source
Reagent stoichiometry 1:1.05 (acid:amine)
Solvent Anhydrous DCM, 0°C under N₂
Reaction time 30 min at 0°C + 24 h at 25°C
Workup Sequential washes (HCl, NaHCO₃, brine)
Crystallization DCM/ethyl acetate (3:1)
Yield 76%

Key observations :

  • DMAP enhances reaction rate by stabilizing the tetrahedral intermediate.
  • Ethyl acetate in crystallization minimizes nitro group solvolysis.

Comparative Analysis of Methods

Table 1: Method Comparison

Parameter Acyl Chloride Method Carbodiimide Method
Reaction time 6–8 h 24.5 h
Yield 82–85% 76%
Purification Column chromatography Recrystallization
Toxic reagents SOCl₂ EDCI (low toxicity)
Scalability >100 g <50 g
Purity (HPLC) ≥98% ≥95%

Critical insights :

  • The acyl chloride method is preferred for large-scale synthesis despite SOCl₂ hazards.
  • Carbodiimide coupling avoids chlorinated solvents but requires longer reaction times.

Troubleshooting and Side Reactions

Common Issues

  • Nitro group reduction : Occurs if residual SOCl₂ or acidic protons remain. Mitigated by strict anhydrous conditions.
  • Oversilylation : Observed in patents using trimethylsilyl protecting groups. Addressed by controlled HF deprotection.
  • Polymerization : The 3,4-dimethoxyphenethylamine may dimerize at elevated temperatures. Solved by maintaining 0–5°C during coupling.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, OH), 8.21 (d, J=2.8 Hz, 1H, ArH), 6.79–6.84 (m, 3H, ArH).
  • HPLC : Retention time 12.7 min (C18 column, MeCN/H₂O 70:30).

Industrial-Scale Considerations

Cost Analysis

Reagent Cost/kg (USD) Method 1 usage Method 2 usage
3,4-Dimethoxyphenethylamine 450 1.2 eq 1.05 eq
EDCI.HCl 220 1.1 eq
SOCl₂ 50 2.5 eq

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

  • 2-Hydroxy-5-nitrobenzamide core

  • N-linked 3,4-dimethoxyphenethyl chain

  • Methoxy groups on the aromatic ring

Functional GroupPotential ReactionsReagents/ConditionsExpected Products
Amide bond HydrolysisAcidic (HCl/H2O, Δ) or basic (NaOH/H2O, Δ)Corresponding carboxylic acid + amine
Nitro group ReductionH2/Pd-C, SnCl2/HCl, or Fe/HClAmino derivative (2-hydroxy-5-aminobenzamide)
Hydroxyl group Alkylation/AcylationCH3I/K2CO3 or Ac2O/pyridineMethyl ether or acetate ester
Methoxy groups DemethylationBBr3 (anhydrous conditions)Catechol derivatives

Amide Hydrolysis

The amide bond is susceptible to hydrolysis. Under acidic conditions, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage into 2-hydroxy-5-nitrobenzoic acid and 2-(3,4-dimethoxyphenyl)ethylamine. Basic hydrolysis would generate the carboxylate salt and the same amine .

Nitro Group Reduction

Reduction of the nitro group to an amine is a well-documented transformation. Catalytic hydrogenation (H2/Pd-C) or classical methods like SnCl2 in HCl could yield 5-amino-2-hydroxybenzamide derivatives. This product may further participate in diazotization or coupling reactions .

Hydroxyl Group Derivatization

  • Methylation : Treatment with methyl iodide in the presence of a base (e.g., K2CO3) would convert the phenolic -OH to a methoxy group, enhancing lipophilicity.

  • Acetylation : Reaction with acetic anhydride in pyridine would form an acetyl-protected derivative, useful in synthetic intermediates .

Methoxy Group Demethylation

Strong Lewis acids like BBr3 can cleave methoxy groups to hydroxyls, producing a catechol intermediate. This reaction is highly sensitive to moisture and requires anhydrous conditions .

Stability and Side Reactions

  • Photodegradation : Nitroaromatics often exhibit sensitivity to UV light, which may lead to decomposition or rearrangement.

  • Nucleophilic Aromatic Substitution : The electron-deficient nitro-substituted ring could undergo substitution at the para position under harsh conditions, though steric and electronic factors may limit reactivity .

Scientific Research Applications

Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical Cancer)15Apoptosis induction
    MCF-7 (Breast Cancer)12.5Cell cycle arrest
    A549 (Lung Cancer)10Enzyme inhibition
    These findings highlight its potential as an anticancer agent, particularly in targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains.
    Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus1232 µg/mL
    Escherichia coli1064 µg/mL
    The results indicate moderate antibacterial activity, warranting further investigation into its mechanisms of action against bacterial pathogens.

Study on Antitumor Activity

In a study focused on the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction, suggesting its potential for therapeutic use in lung cancer treatment.

Study on Breast Cancer Cells

Research involving MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The compound was found to cause cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells. This study underscores the importance of understanding the molecular targets of the compound for developing effective cancer therapies.

Pharmacokinetics and Toxicology

While preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo. Further research is needed to establish the therapeutic window and potential side effects associated with this compound.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Comparisons

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Lacks the 2-hydroxy-5-nitro substituents, featuring an unsubstituted benzamide ring.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Key Differences : The absence of nitro and hydroxyl groups reduces polarity and may limit hydrogen-bonding interactions compared to the target compound.

2-Hydroxy-5-nitro-N-phenylbenzamide

  • Structure : Shares the 2-hydroxy-5-nitrobenzamide core but substitutes the phenethyl group with a phenyl ring.
  • Relevance: The nitro group at position 5 (vs.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitrobenzamide

  • Structure : Nitro group at position 2 instead of 4.
  • Impact : Positional isomerism may affect electronic distribution and metabolic stability, as nitro groups in ortho positions can hinder rotation or increase steric strain .
Physicochemical Properties
  • Polarity : The 2-hydroxy-5-nitro substitution increases polarity compared to Rip-B, enhancing water solubility and hydrogen-bonding capacity .
  • Thermal Stability : Methoxy groups in Rip-B contribute to a melting point of 90°C, while nitro groups in the target compound may raise the melting point due to stronger intermolecular forces .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide, also known as N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C17H18N2O6
  • Molecular Weight : 346.33 g/mol
  • CAS Number : 521313-28-0
  • Synonyms : N-(3,4-DIMETHOXYPHENETHYL)-2-HYDROXY-5-NITROBENZENECARBOXAMIDE

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amines under controlled conditions. Various methods have been documented, including the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in organic solvents like tetrahydrofuran or dichloromethane .

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of benzamides have shown cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound appears to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. By inhibiting DHFR, the compound may reduce cell proliferation in cancerous tissues .
  • Case Studies : A study involving a related benzamide derivative demonstrated notable antitumor effects in patients with specific types of cancers, suggesting a potential clinical application for this compound .

Anti-inflammatory Properties

This compound has been identified as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the inflammatory response; thus, inhibiting these enzymes can reduce inflammation associated with conditions such as asthma and arthritis .

Research Findings and Data Tables

StudyCompoundBiological ActivityFindings
Benzamide DerivativeAnticancerInhibition of DHFR leading to reduced cell proliferation
Lipoxygenase InhibitorAnti-inflammatoryEffective in reducing inflammation in preclinical models
Similar CompoundAntitumorDocumented long-term survival in patients with specific cancers

Q & A

Q. How do crystallographic studies inform conformational stability under experimental conditions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., between -OH and nitro groups) and packing motifs. Stability under humidity is inferred from hydrate/anhydrous form comparisons .

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